molecular formula C9H8F3N B3166359 5-(Prop-1-EN-2-YL)-2-(trifluoromethyl)pyridine CAS No. 910486-39-4

5-(Prop-1-EN-2-YL)-2-(trifluoromethyl)pyridine

Cat. No.: B3166359
CAS No.: 910486-39-4
M. Wt: 187.16 g/mol
InChI Key: KOMGWIHZVCNYIW-UHFFFAOYSA-N
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Description

5-(Prop-1-EN-2-YL)-2-(trifluoromethyl)pyridine is an organic compound characterized by a pyridine ring substituted with a trifluoromethyl group and a prop-1-en-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Prop-1-EN-2-YL)-2-(trifluoromethyl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyridine derivatives.

    Substitution Reactions: The trifluoromethyl group is introduced via nucleophilic substitution reactions, often using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.

    Alkylation: The prop-1-en-2-yl group is introduced through alkylation reactions, using appropriate alkylating agents under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Prop-1-EN-2-YL)-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halides and sulfonates are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

5-(Prop-1-EN-2-YL)-2-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Prop-1-EN-2-YL)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The prop-1-en-2-yl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)pyridine: Lacks the prop-1-en-2-yl group, resulting in different chemical and biological properties.

    5-(Prop-1-EN-2-YL)pyridine: Lacks the trifluoromethyl group, affecting its reactivity and applications.

Uniqueness

5-(Prop-1-EN-2-YL)-2-(trifluoromethyl)pyridine is unique due to the presence of both the trifluoromethyl and prop-1-en-2-yl groups, which confer distinct chemical properties and potential applications. The combination of these groups enhances the compound’s reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-prop-1-en-2-yl-2-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N/c1-6(2)7-3-4-8(13-5-7)9(10,11)12/h3-5H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMGWIHZVCNYIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CN=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10727458
Record name 5-(Prop-1-en-2-yl)-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910486-39-4
Record name 5-(Prop-1-en-2-yl)-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-2-(trifluoromethyl)pyridine (452 mg, 2.0 mmol), potassium isopropenyltrifluoroborate (355 mg, 2.4 mmol), PdCl2(dppf).CH2Cl2 (82 mg, 0.1 mmol) and triethylamine (0.28 ml, 2.0 mmol) in n-propanol (20 ml) was treated in the same procedure as described in Example 10B. The crude residue was applied to a silica gel chromatography column and eluted with a volume mixture of hexane and EtOAc (20/1) to afford 219 mg (59% yield) of the title compound as a colorless oil.
Quantity
452 mg
Type
reactant
Reaction Step One
Quantity
355 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
82 mg
Type
reactant
Reaction Step Two
Quantity
0.28 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
crude residue
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(Prop-1-EN-2-YL)-2-(trifluoromethyl)pyridine
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5-(Prop-1-EN-2-YL)-2-(trifluoromethyl)pyridine

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